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Compound of Interest

Compound Name:
(3-Aminopropoxy)benzene

hydrochloride

Cat. No.: B113068 Get Quote

(3-Aminopropoxy)benzene hydrochloride is a deceptively simple molecule that serves as a

cornerstone in the synthesis of complex chemical entities, particularly within the pharmaceutical

and materials science landscapes. Its structure, featuring a terminal primary amine, a flexible

propyl linker, and a stable phenyl ether, offers a trifecta of chemical handles that researchers

can exploit for molecular elaboration. The hydrochloride salt form enhances its stability and

improves its handling characteristics, making it a reliable reagent in multi-step synthetic

campaigns.

This guide provides an in-depth exploration of (3-Aminopropoxy)benzene hydrochloride,

moving beyond basic data to offer insights into its synthesis, characterization, and strategic

application. Authored from the perspective of a senior application scientist, the following

sections are designed to equip researchers, chemists, and drug development professionals

with the practical and theoretical knowledge required to effectively utilize this compound in their

work. We will delve into the causality behind experimental choices, present self-validating

analytical protocols, and ground all claims in authoritative references.

PART 1: Molecular Structure and Physicochemical
Profile
The utility of (3-Aminopropoxy)benzene hydrochloride stems directly from its molecular

architecture. The combination of an aromatic ring, an ether linkage, an aliphatic chain, and an

ammonium salt dictates its reactivity, solubility, and spectroscopic signature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b113068?utm_src=pdf-interest
https://www.benchchem.com/product/b113068?utm_src=pdf-body
https://www.benchchem.com/product/b113068?utm_src=pdf-body
https://www.benchchem.com/product/b113068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity and Core Structure
The molecule consists of a phenoxy group connected via a three-carbon propyl chain to an

amino group, which is protonated to form the hydrochloride salt. This structure is fundamental

to its role as a versatile linker and pharmacophore component.

Caption: Molecular structure of (3-Aminopropoxy)benzene hydrochloride.

Physicochemical and Identification Data
A precise understanding of the compound's properties is critical for its effective use in

experimental design, ensuring accurate stoichiometry and appropriate reaction conditions.

Property Value Source

CAS Number 83708-39-8 [1][2]

Molecular Formula C₉H₁₄ClNO [1][2]

Molecular Weight 187.67 g/mol [1][2]

Appearance
Colorless to pale yellow

liquid/solid
[3]

Purity Typically ≥97% [1]

SMILES Cl.NCCCOC1=CC=CC=C1 [2]

InChI Key
JTWGNQQRTPIYSJ-

UHFFFAOYSA-N
[2]

PART 2: Synthesis and Spectroscopic
Characterization
The synthesis and rigorous confirmation of (3-Aminopropoxy)benzene hydrochloride's

structure are foundational steps for its application in research. This section provides a validated

protocol and the analytical framework for its characterization.

A Representative Synthetic Workflow
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A common and reliable method to synthesize the parent amine involves the O-alkylation of

phenol with a protected 3-aminopropanol derivative, followed by deprotection. The final step

involves treatment with hydrochloric acid to yield the target salt. The use of a protecting group,

such as a phthalimide, is crucial to prevent the amine from acting as a competing nucleophile

during the alkylation step.

Phenol + N-(3-bromopropyl)phthalimide
O-Alkylation

(Base, e.g., K₂CO₃ in DMF)
Reactants Protected Intermediate

(N-(3-phenoxypropyl)phthalimide)
Forms Deprotection

(Hydrazine Hydrate)
Proceeds to Free Base

(3-Phenoxypropan-1-amine)
Yields Salt Formation

(HCl in Ether)
Reacts with (3-Aminopropoxy)benzene

hydrochloride
Produces

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of (3-Aminopropoxy)benzene HCl.

Detailed Experimental Protocol: Synthesis
This protocol is a representative example adapted from established organic synthesis

principles for ether formation and amine deprotection.

Step 1: N-(3-phenoxypropyl)phthalimide Synthesis

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

phenol (9.4 g, 0.1 mol), N-(3-bromopropyl)phthalimide (26.8 g, 0.1 mol), and potassium

carbonate (20.7 g, 0.15 mol).

Add 100 mL of N,N-Dimethylformamide (DMF) as the solvent.

Heat the reaction mixture to 80-90 °C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material (phenol) is consumed (typically 6-8 hours).

After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to

yield the protected intermediate.

Step 2: Deprotection and Salt Formation
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Suspend the dried N-(3-phenoxypropyl)phthalimide (0.1 mol) in 150 mL of ethanol in a 500

mL round-bottom flask.

Add hydrazine hydrate (7.5 mL, 0.15 mol) to the suspension.

Heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.

Cool the mixture and acidify with concentrated HCl to pH ~1.

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

Concentrate the filtrate under reduced pressure to obtain a crude solid.

Recrystallize the crude product from an ethanol/ether mixture to yield pure (3-
Aminopropoxy)benzene hydrochloride as a white crystalline solid.

Self-Validating Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is non-negotiable. The

combination of NMR, IR, and MS provides a comprehensive and self-validating "fingerprint" of

the molecule.

Technique Expected Observations

¹H NMR

Multiplet, ~7.2-7.4 ppm (3H, Ar-H); Multiplet,

~6.9-7.0 ppm (2H, Ar-H); Triplet, ~4.1 ppm (2H,

O-CH₂); Broad singlet, ~8.2 ppm (3H, NH₃⁺);

Triplet, ~3.1 ppm (2H, N-CH₂); Quintet, ~2.1

ppm (2H, CH₂-CH₂-CH₂)

IR (cm⁻¹)

3200-2800 (broad, N-H stretch of amine salt);

3050-3030 (C-H aromatic stretch); 2960-2850

(C-H aliphatic stretch)[4]; 1600, 1490 (C=C

aromatic ring stretch); 1240 (C-O ether stretch)

[4]

MS (ESI+)
Expected m/z for the free base [M+H]⁺:

152.1070
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Protocol: NMR Sample Preparation

Accurately weigh 5-10 mg of the synthesized (3-Aminopropoxy)benzene hydrochloride.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean

NMR tube. DMSO-d₆ is often preferred as the amine protons are readily observable.

Vortex the tube gently to ensure complete dissolution.

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

PART 3: Utility in Drug Discovery and Medicinal
Chemistry
The (3-Aminopropoxy)benzene moiety is more than a simple linker; it is a privileged structural

motif found in numerous biologically active compounds. Its utility arises from a combination of

favorable properties. The ether linkage is metabolically robust, the propyl chain provides

optimal spacing and conformational flexibility to position functional groups for receptor binding,

and the primary amine serves as a versatile handle for diversification.

Role as a Versatile Synthetic Scaffold
The terminal amine of (3-Aminopropoxy)benzene is a nucleophilic site ripe for chemical

modification. It can be readily acylated, alkylated, or used in reductive amination to build a

diverse library of compounds from a single, common intermediate. This strategy is highly

efficient in early-stage drug discovery for structure-activity relationship (SAR) studies. The

phenoxy group can also be substituted at the aromatic ring in earlier synthetic steps to explore

electronic and steric effects.[5]
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Caption: Synthetic diversification of the (3-Aminopropoxy)benzene scaffold.

Precursor to Pharmacologically Active Agents
The aryloxypropylamine structure is a key component in many pharmaceuticals. For instance,

analogs of this compound are crucial for synthesizing selective α1A-adrenergic receptor

antagonists like Silodosin, which is used to treat benign prostatic hyperplasia.[5] In these

molecules, the (3-Aminopropoxy)benzene unit correctly orients other functional groups within

the receptor's binding pocket, highlighting its importance as a pharmacophore. Its presence in

various central nervous system (CNS) agents and cardiovascular drugs further underscores its

value in medicinal chemistry.[6]

PART 4: Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical reagent. The

hydrochloride salt form of (3-Aminopropoxy)benzene presents specific hazards that must be

managed.

Hazard Profile and Personal Protective Equipment (PPE)
The compound is classified as an irritant and may be harmful if swallowed or inhaled.[7][8]

Prolonged or repeated exposure should be avoided.[3]
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Hazard Category Precautionary Statement

Eye Contact
Causes serious eye irritation.[7] Wear chemical

safety goggles or a face shield.[8]

Skin Contact
Causes skin irritation.[7][8] Wear nitrile or other

appropriate protective gloves.[3]

Inhalation

May cause respiratory irritation.[7][8] Use only in

a well-ventilated area or a chemical fume hood.

[3]

Ingestion
Harmful if swallowed.[7] Do not eat, drink, or

smoke when using this product.[9]

Recommended Storage and Disposal
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away

from strong oxidizing agents.[7] Disposal: Dispose of contents and container to an approved

waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion
(3-Aminopropoxy)benzene hydrochloride is a quintessential example of a molecular building

block whose value is defined by its structural versatility and chemical reliability. For the

research scientist and drug development professional, a thorough understanding of its

synthesis, characterization, and safe handling is essential for unlocking its full potential. From

its role as a dependable precursor in complex synthetic routes to its presence as a core

scaffold in pharmacologically active molecules, this compound remains a vital tool in the

arsenal of modern chemistry. This guide has provided the in-depth technical framework

necessary to leverage its properties with expertise, confidence, and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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